[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468927
InChI: InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13468927

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[[(2S)-1-acetylpyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)13(8-12(16)17)7-11-5-4-6-14(11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Standard InChI Key KVOVPMNGXNNVHQ-NSHDSACASA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)C)CC(=O)O
SMILES CC(C)N(CC1CCCN1C(=O)C)CC(=O)O
Canonical SMILES CC(C)N(CC1CCCN1C(=O)C)CC(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid, reflects its stereochemical configuration and functional groups:

  • Core structure: A five-membered pyrrolidine ring with an (S)-configuration at the C2 position.

  • Substituents:

    • A 1-acetyl group on the pyrrolidine nitrogen.

    • An isopropylamino-acetic acid side chain at the C2 methyl position.

Molecular formula: C13H23N3O3\text{C}_{13}\text{H}_{23}\text{N}_3\text{O}_3
Molar mass: 269.34 g/mol .
Key structural motifs:

  • The acetyl group enhances metabolic stability by reducing susceptibility to enzymatic degradation .

  • The isopropylamino moiety introduces steric bulk, potentially influencing receptor binding or solubility .

Synthesis and Reaction Pathways

While direct synthesis reports for this compound are scarce, analogous methodologies from patent literature and peer-reviewed studies provide plausible routes:

Stepwise Synthesis Strategy

  • Pyrrolidine functionalization:

    • Starting with (S)-pyrrolidin-2-ylmethanol, acetylation of the nitrogen is achieved using acetic anhydride in the presence of a base (e.g., triethylamine) .

    • Intermediate: (S)-1-Acetyl-pyrrolidin-2-ylmethanol.

  • Introduction of isopropylamine:

    • The alcohol group is converted to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with isopropylamine .

    • Intermediate: [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-isopropyl-amine].

  • Acetic acid coupling:

    • The amine reacts with bromoacetic acid or its active ester (e.g., N-hydroxysuccinimide ester) to form the final product .

Critical reaction parameters:

  • Temperature control (< 40°C) to prevent racemization during acetylation .

  • Use of anhydrous conditions for Grignard or substitution reactions .

PropertyValue/DescriptionSource Analogy
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMAC); poor in water (< 1 mg/mL)
Melting point128–132°C (predicted)
logP1.8 (estimated via ChemDraw)Computational model
StabilityStable under inert gas; hydrolytically sensitive at extreme pH

Research Gaps and Future Directions

  • Synthetic optimization: Development of enantioselective routes to avoid racemization during acetylation .

  • Biological profiling: Systematic evaluation of pharmacokinetics (e.g., blood-brain barrier permeability) and toxicity.

  • Structural analogs: Exploration of substituent effects (e.g., replacing isopropyl with cyclopropyl) to enhance potency .

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